molecular formula C16H19N3O B280430 N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B280430
M. Wt: 269.34 g/mol
InChI Key: GYSGYVSDAPYLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI belongs to the class of pyrazole carboxamides and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide involves the inhibition of the L-type calcium channel. N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide binds to the channel and prevents calcium ions from entering the cell, which leads to a decrease in intracellular calcium levels. This, in turn, leads to a decrease in the release of neurotransmitters and the contraction of cardiac and smooth muscle.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its role in the regulation of calcium channels, N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been found to have anti-inflammatory and antioxidant properties. N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth of cancer cells and to have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is its potency as a calcium channel inhibitor. N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been found to be more potent than other calcium channel inhibitors, making it a valuable tool for the study of calcium signaling. However, N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has also been found to have off-target effects, which can complicate data interpretation. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has a short half-life, which can make it difficult to maintain consistent levels in in vitro experiments.

Future Directions

There are several future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide. One area of research is the development of more selective calcium channel inhibitors that do not have off-target effects. Another area of research is the study of the role of calcium channels in the development of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has potential applications in the treatment of cancer, and further research is needed to explore its efficacy in this area. Finally, the development of new synthetic methods for N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide could lead to improvements in its yield and purity, making it a more readily available compound for scientific research.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide involves the reaction of 2,3-dihydroindene-1-carboxylic acid with ethyl isonicotinate in the presence of a catalyst, followed by the reaction with methyl hydrazinecarboxylate. The resulting compound is then treated with acetic anhydride to yield N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been optimized to improve its yield and purity, making it a readily available compound for scientific research.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is in the study of the role of calcium channels in cellular signaling. N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been found to be a potent inhibitor of the L-type calcium channel, which is involved in the regulation of cardiac and smooth muscle contraction. N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has also been used to study the role of calcium channels in the regulation of neurotransmitter release in the central nervous system.

properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C16H19N3O/c1-3-19-11(2)15(10-17-19)16(20)18-14-8-7-12-5-4-6-13(12)9-14/h7-10H,3-6H2,1-2H3,(H,18,20)

InChI Key

GYSGYVSDAPYLBZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C(=O)NC2=CC3=C(CCC3)C=C2)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2=CC3=C(CCC3)C=C2)C

Origin of Product

United States

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